Istamycin A

描述

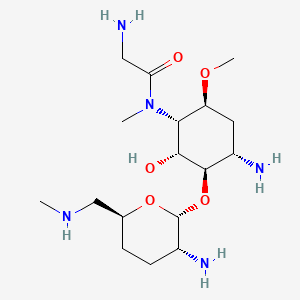

Sannamycin A is an aminoglycoside-class antibiotic produced by Streptomyces sannanensis . It belongs to a family of structurally related compounds, including sannamycin B and C, which differ in functional group modifications. Sannamycin A is biosynthesized via a glycyltransferase-mediated pathway, where the enzyme encoded by the sms13 gene converts sannamycin B into sannamycin A by transferring a glycyl group . This modification enhances its bioactivity and stability compared to precursor molecules.

属性

CAS 编号 |

72503-79-8 |

|---|---|

分子式 |

C17H35N5O5 |

分子量 |

389.5 g/mol |

IUPAC 名称 |

2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11-,12-,14+,15+,16+,17+/m0/s1 |

InChI 键 |

NEFDRWXEVITQMN-JWYRXTSNSA-N |

手性 SMILES |

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |

规范 SMILES |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sannamycin A; Istamycin A; KA-7038-I; Antibiotic KA 7038I; |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparisons

The table below summarizes key structural, biosynthetic, and functional differences between sannamycin A and related aminoglycosides:

Key Research Findings

Bioactivity Enhancement :

- Sannamycin A demonstrates 4–8-fold greater potency than sannamycin B, attributed to the glycyl group improving ribosomal target affinity and reducing enzymatic inactivation .

- Sannamycin C's 4-N-glycosyl modification enhances stability against phosphorylases, expanding its efficacy in high-phosphate environments .

Resistance Profile: Unlike kanamycin A, which is vulnerable to AAC(6')-APH(2'') enzymes, sannamycin A evades common aminoglycoside-modifying enzymes (AMEs) due to steric hindrance from its glycyl group . Epidactimicin, derived from a Streptomyces tenjimariensis mutant, shows lower MIC values (0.25–2.0 µg/mL) compared to istamycin, likely due to methylation preventing ribosomal methylation-based resistance .

Biosynthetic Insights: The sms13 gene in S. sannanensis is homologous to fms13 in fortimicin-producing strains, suggesting conserved evolutionary strategies for aminocyclitol modification . Kanamycin A derivatives with 6′′-modifications (e.g., alkylation) exhibit reduced MICs against resistant strains, highlighting the importance of side-chain engineering in overcoming AMEs .

Mechanistic and Clinical Implications

- Target Specificity : Sannamycin A and epidactimicin both bind the 30S ribosomal subunit but differ in interaction sites, influencing spectrum and resistance profiles .

- Synthetic Potential: The sms13 and fms gene clusters provide templates for engineering novel analogs with enhanced pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。